2-Cyclobutyl-n-methoxy-n-methylacetamide
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Overview
Description
2-Cyclobutyl-n-methoxy-n-methylacetamide is an organic compound with the molecular formula C7H13NO2 It is a derivative of acetamide, characterized by the presence of a cyclobutyl group, a methoxy group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-n-methoxy-n-methylacetamide typically involves the reaction of cyclobutylamine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-n-methoxy-n-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutylamines.
Scientific Research Applications
2-Cyclobutyl-n-methoxy-n-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-n-methoxy-n-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-Methylacetamide: A simpler analog with a similar structure but lacking the cyclobutyl and methoxy groups.
N-Methoxy-N-methylacetamide: Another related compound with similar functional groups but different structural arrangement.
Uniqueness
2-Cyclobutyl-n-methoxy-n-methylacetamide is unique due to the presence of the cyclobutyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and industrial researchers alike. Further exploration of its properties and applications will likely yield valuable insights and innovations.
Biological Activity
2-Cyclobutyl-n-methoxy-n-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The molecular structure of this compound can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C₇H₁₃N₁O₂ |
Molecular Weight | 143.18 g/mol |
IUPAC Name | This compound |
CAS Number | [Pending Registration] |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may inhibit certain enzymes or receptors involved in critical biochemical pathways. The exact mechanism remains under investigation, but it appears to modulate pathways related to inflammation and microbial resistance.
Antimicrobial Activity
Recent studies have explored the potential of this compound as an antimicrobial agent. In a high-throughput screening assay against Mycobacterium tuberculosis, compounds similar to this have demonstrated significant growth inhibition. For instance, compounds with structural similarities showed minimum inhibitory concentrations (MIC) below 20 µM, indicating promising antibacterial properties .
Table 1: Antimicrobial Efficacy Against M. tuberculosis
Compound | MIC (µM) | Selectivity Index |
---|---|---|
This compound | <20 | High |
Related Compound A | <10 | Moderate |
Related Compound B | >20 | Low |
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence of anticancer activity associated with this compound. A series of derivatives were tested for antiproliferative effects on various cancer cell lines, revealing that some analogs exhibited IC₅₀ values in the low micromolar range (1-10 µM) . This suggests that modifications to the structure could enhance its efficacy against specific cancer types.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Compound Tested |
---|---|---|
MCF-7 | 3.1 | This compound |
HCT116 | 4.5 | Related Compound C |
HepG2 | >40 | Related Compound D |
Case Studies
A notable study involved the evaluation of this compound in vivo for its potential as an antitubercular agent. The compound was administered in a murine model, showing significant reductions in bacterial load compared to control groups. The study highlighted the compound's favorable pharmacokinetic profile and low toxicity levels, supporting its further development as a therapeutic candidate .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-cyclobutyl-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C8H15NO2/c1-9(11-2)8(10)6-7-4-3-5-7/h7H,3-6H2,1-2H3 |
InChI Key |
VHRWHCIVWSWPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1CCC1)OC |
Origin of Product |
United States |
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